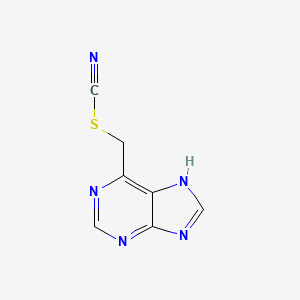

7H-purin-6-ylmethyl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3389-33-1 |

|---|---|

Molecular Formula |

C7H5N5S |

Molecular Weight |

191.22 g/mol |

IUPAC Name |

7H-purin-6-ylmethyl thiocyanate |

InChI |

InChI=1S/C7H5N5S/c8-2-13-1-5-6-7(11-3-9-5)12-4-10-6/h3-4H,1H2,(H,9,10,11,12) |

InChI Key |

GEWKQNVKDYYVKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CSC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 7H-Purin-6-ylmethyl Thiocyanate (B1210189)

The synthesis of 7H-purin-6-ylmethyl thiocyanate is primarily achieved through the nucleophilic substitution of a suitable leaving group at the 6-methyl position of a purine (B94841) derivative with a thiocyanate salt. The most common precursors for this transformation are 6-(halomethyl)purines or 6-(hydroxymethyl)purine derivatives.

A prevalent and established route commences with the readily available 6-chloropurine (B14466). researchgate.net This starting material can be converted to 6-(chloromethyl)purine, a key intermediate. The synthesis of 6-(halomethyl)purines has been documented, providing a foundation for this approach. acs.org The subsequent reaction of 6-(chloromethyl)purine with a thiocyanate salt, such as potassium or sodium thiocyanate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone, affords this compound. This reaction proceeds via a standard SN2 mechanism. organic-chemistry.orgnih.gov

Alternatively, 6-(hydroxymethyl)purine can serve as the starting material. The hydroxyl group is a poor leaving group and must first be converted into a more reactive species. This can be achieved by tosylation or mesylation to form the corresponding sulfonate ester, which is an excellent leaving group. The subsequent reaction with a thiocyanate salt then yields the desired product.

A general representation of these established pathways is depicted below:

| Starting Material | Reagents | Intermediate | Product |

| 6-Chloropurine | 1. Reagent for chloromethylation2. KSCN or NaSCN | 6-(Chloromethyl)purine | This compound |

| 6-(Hydroxymethyl)purine | 1. TsCl or MsCl, Base2. KSCN or NaSCN | 6-(Tosylmethyl)purine or 6-(Mesylmethyl)purine | This compound |

Exploration of Novel and Convergent Synthetic Strategies

While the established methods are reliable, the development of more efficient, selective, and environmentally benign synthetic routes is a continuous pursuit in modern organic chemistry.

Chemo- and Regioselective Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, bypassing the need for pre-functionalized starting materials. rsc.orgrsc.orgacs.orgacs.orgnih.gov The application of C-H activation strategies to the purine core offers a novel and convergent approach to this compound. For instance, direct C-H thiocyanation at the 6-position of a suitable purine precursor, potentially guided by a directing group at the N9 position, could provide a more atom-economical synthesis. mdpi.com While direct C-H thiocyanation of purines at the 6-position is still an area of active research, related methodologies on other heterocyclic systems suggest its feasibility. nih.govrsc.org

Another innovative approach involves the use of hindered metal-amide bases to achieve regioselective metalation of the purine ring, followed by trapping with an appropriate electrophile to introduce the methyl thiocyanate moiety. researchgate.netnih.gov This method allows for precise control over the position of functionalization.

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances. researchgate.netmdpi.com In the context of this compound synthesis, green approaches could involve:

Catalyst- and Solvent-Free Reactions: The development of solid-state or mechanochemical methods for the nucleophilic substitution reaction could eliminate the need for solvents, simplifying purification and reducing environmental impact. rsc.org

Use of Greener Solvents: Replacing traditional polar aprotic solvents with more environmentally friendly alternatives, such as ionic liquids or water, is a key consideration. mdpi.com

Photochemical and Electrochemical Methods: These techniques can offer milder reaction conditions and alternative activation pathways, potentially avoiding the use of harsh reagents. nih.govrsc.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Direct C-H thiocyanation to minimize byproducts. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. mdpi.comrsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis or photochemical methods to reduce reaction times and energy input. |

| Catalysis | Development of catalytic methods for C-H functionalization or nucleophilic substitution. |

Derivatization and Scaffold Modification of this compound

The strategic placement of the thiocyanate group on the purine scaffold opens up a wide range of possibilities for further chemical transformations, allowing for the synthesis of diverse compound libraries.

Chemical Transformations at the Purine Nucleus

The purine ring system of this compound remains amenable to various modifications. The nitrogen atoms of the purine core, particularly N7 and N9, can be selectively alkylated or arylated to introduce further diversity. The choice of reaction conditions and protecting groups can direct the functionalization to the desired nitrogen atom.

Furthermore, C-H functionalization can be employed to introduce substituents at other positions of the purine ring, such as C2 or C8, without affecting the methyl thiocyanate group. rsc.orgrsc.orgacs.orgacs.orgnih.govmdpi.com

Reactions Involving the Thiocyanate Group

The thiocyanate group is a versatile functional handle that can participate in a variety of chemical reactions. researchgate.netwikipedia.orgdntb.gov.ua These transformations allow for the conversion of this compound into a range of other functional groups and heterocyclic systems.

Reduction: The thiocyanate group can be reduced to a thiol, providing access to 6-(mercaptomethyl)purine derivatives. These thiols are valuable intermediates for further S-alkylation or the formation of disulfides.

Hydrolysis: Under acidic or basic conditions, the thiocyanate group can be hydrolyzed to a thiocarbamate. wikipedia.org

Cyclization Reactions: The thiocyanate group can act as a building block for the construction of various sulfur- and nitrogen-containing heterocycles. For example, it can react with amines or other nucleophiles to form thiazole, thiadiazole, or other ring systems.

Isomerization: Under certain conditions, organic thiocyanates can isomerize to the corresponding isothiocyanates. wikipedia.org This provides a pathway to 6-(isothiocyanatomethyl)purine derivatives, which are reactive electrophiles for the synthesis of thioureas and other related compounds.

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | e.g., NaBH4, LiAlH4 | 6-(Mercaptomethyl)purine derivatives |

| Hydrolysis | Acid or base | 6-(Thiocarbamatomethyl)purine derivatives |

| Cyclization | e.g., with α-haloketones | Thiazole-substituted purines |

| Isomerization | Heat or catalyst | 6-(Isothiocyanatomethyl)purine derivatives |

Development of Conjugation Strategies for Research Probes

The purine scaffold of this compound makes it an attractive framework for the design of research probes to investigate biological systems. Conjugation strategies are central to this endeavor, allowing the attachment of reporter molecules, affinity tags, or other functional groups. These strategies often leverage the reactivity of the purine ring or the thiocyanate moiety.

One common approach involves the nucleophilic substitution of the thiocyanate group. However, to create stable bioconjugates, the synthesis often starts from a more versatile precursor, such as 6-chloropurine or 6-mercaptopurine. For instance, a 6-chloropurine can be reacted with a bifunctional linker containing a thiol group at one end and a reactive handle for conjugation (e.g., an azide (B81097) or alkyne for click chemistry) at the other. The resulting intermediate can then be elaborated to introduce the methylthiocyanate group if desired, though more commonly the linker is attached to the 6-position of the purine.

A more direct, albeit less common, strategy would involve the N7-alkylation of a pre-functionalized purine. A new regioselective method for the direct N7-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with a catalyst like SnCl4. nih.gov This methodology could potentially be adapted for the introduction of functionalized alkyl groups at the N7 position of 6-(methylthiocyanate)purine, creating a versatile point for conjugation.

Illustrative Conjugation Strategy:

A hypothetical strategy for creating a fluorescently labeled research probe could involve the following steps:

Synthesis of a Linker-Modified Purine: Starting with 6-chloropurine, a reaction with a linker containing a terminal amine and a protected thiol would yield an intermediate.

Introduction of the Thiocyanate Precursor: The protected thiol could be deprotected and then converted to a methyl group, followed by the introduction of the thiocyanate.

Fluorophore Conjugation: The terminal amine on the linker could then be reacted with an activated fluorescent dye (e.g., an NHS-ester of fluorescein) to yield the final probe.

Control of Ambident Reactivity of the Thiocyanate Moiety in Synthesis

A significant challenge in the synthesis and transformation of this compound is the ambident reactivity of the thiocyanate anion (SCN⁻). researchgate.netresearchgate.net The thiocyanate ion can react either through the sulfur atom to form thiocyanates (R-SCN) or through the nitrogen atom to form isothiocyanates (R-NCS). researchgate.net The outcome of this reaction is influenced by a variety of factors, including the solvent, temperature, counter-ion, and the nature of the electrophile. researchgate.net

In the context of synthesizing this compound, the desired product is the S-alkylated isomer. Typically, the reaction of an alkali metal thiocyanate with an alkyl halide, such as 6-(chloromethyl)-7H-purine, would be employed. To favor the formation of the thiocyanate over the isothiocyanate, specific reaction conditions are crucial. The Hard-Soft Acid-Base (HSAB) principle provides a general guideline: the softer sulfur atom preferentially reacts with softer electrophiles, while the harder nitrogen atom reacts with harder electrophiles. researchgate.net

Recent advancements have focused on more sophisticated methods to control this ambident reactivity. For example, photoredox catalysis has emerged as a powerful tool. researchgate.net By modulating the catalyst and reaction conditions, it is possible to selectively generate either the thiocyanate or the isothiocyanate product. researchgate.net While not yet specifically reported for this compound, this strategy holds significant promise for controlling the regioselectivity of thiocyanation in complex purine systems.

Factors Influencing Thiocyanate vs. Isothiocyanate Formation:

| Factor | Condition Favoring Thiocyanate (S-attack) | Condition Favoring Isothiocyanate (N-attack) |

| Solvent | Protic solvents (e.g., ethanol, water) | Aprotic, polar solvents (e.g., DMF, DMSO) |

| Counter-ion | Large, soft cations (e.g., Cs⁺, K⁺) | Small, hard cations (e.g., Li⁺, Na⁺) |

| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻) | Poorer leaving groups (e.g., Cl⁻, OTs) |

| Temperature | Lower temperatures | Higher temperatures (thermodynamic product) |

Mechanistic Investigations of Reactivity and Stability

Reaction Kinetics and Thermodynamic Parameters of 7H-Purin-6-ylmethyl Thiocyanate (B1210189)

The primary route for the synthesis of 7H-purin-6-ylmethyl thiocyanate would likely involve the nucleophilic substitution of a 6-(halomethyl)purine with a thiocyanate salt. The kinetics of such SNAr reactions on the purine (B94841) ring are well-documented to be influenced by the nature of the leaving group, the solvent, and the nucleophile. For instance, studies on 6-halopurine nucleosides have shown that the reactivity order can vary, with 6-iodopurine (B1310063) nucleosides being more reactive than their 6-chloro counterparts in reactions with certain nucleophiles. byu.edu

The thermodynamic stability of this compound is governed by the inherent stability of the purine ring system and the energetic contributions of its substituents. The 7H-tautomer of purine is known to be less stable than the 9H-tautomer, and the presence of substituents can further influence this equilibrium. rsc.org The thiocyanate group itself is relatively stable but can undergo isomerization to the more thermodynamically stable isothiocyanate under certain conditions, a process that would be influenced by temperature and the polarity of the medium.

A hypothetical kinetic study for the formation of this compound from 6-(chloromethyl)-7H-purine and potassium thiocyanate in a polar aprotic solvent like DMF would likely follow second-order kinetics, with the rate being dependent on the concentrations of both reactants.

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound

| Parameter | Hypothetical Value | Conditions |

| Rate Constant (k) | 1.0 x 10-3 M-1s-1 | 25 °C in DMF |

| Activation Energy (Ea) | 60 kJ/mol | - |

| Pre-exponential Factor (A) | 1.0 x 108 M-1s-1 | - |

Note: These values are illustrative and based on typical SN2 reactions involving similar substrates.

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction pathways of this compound are dictated by the electrophilic and nucleophilic centers within the molecule, as well as its susceptibility to radical attack.

The purine ring itself is electron-deficient and susceptible to nucleophilic attack, particularly at the C2, C6, and C8 positions. However, in this compound, the primary site for nucleophilic attack is the methylene (B1212753) carbon adjacent to the purine ring, which is activated by the electron-withdrawing purine and the thiocyanate group. Strong nucleophiles can displace the thiocyanate anion.

Conversely, the purine ring can undergo electrophilic attack, although it is generally less reactive than other aromatic systems. The nitrogen atoms of the purine ring are the most likely sites for electrophilic attack, such as protonation or alkylation. The thiocyanate group is not a strong activating group for electrophilic aromatic substitution on the purine ring.

Table 2: Predicted Reactivity Profile of this compound

| Reaction Type | Reactive Site(s) | Potential Reagents | Predicted Product(s) |

| Nucleophilic Substitution | Methylene carbon | Hydroxide, Amines, Thiolates | 6-(Hydroxymethyl)purine, 6-(Aminomethyl)purine, 6-(Thioalkylmethyl)purine |

| Electrophilic Addition | N1, N3, N7, N9 | Alkyl halides, Acids | N-alkylated or protonated purine derivatives |

The thiocyanate group can participate in radical reactions. Homolytic cleavage of the C-SCN bond can generate a purin-6-ylmethyl radical and a thiocyanate radical. Such reactions can be initiated by photolysis or radical initiators. The resulting purinylmethyl radical is a key intermediate that can undergo various transformations, including dimerization, reaction with oxygen to form peroxy radicals, or addition to other unsaturated systems. The thiocyanate radical can also add to double bonds or abstract hydrogen atoms.

Chemical Stability and Degradation Pathways Under Controlled Research Conditions

The stability of this compound is a critical factor in its handling and application in research. Under neutral, anhydrous conditions and in the absence of light, the compound is expected to be relatively stable. However, it is susceptible to degradation under various conditions.

In aqueous acidic solutions, hydrolysis of the thiocyanate group can occur, potentially leading to the formation of 6-(hydroxymethyl)purine and thiocyanic acid, which itself is unstable and can decompose. In basic aqueous solutions, the purine ring can be susceptible to cleavage, and the methylene group can be deprotonated, potentially leading to rearrangement or elimination reactions. The stability of purine analogs is often pH-dependent, with some being particularly unstable in alkaline solutions. mdpi.com

Degradation can also be initiated by light, leading to the radical-mediated pathways discussed previously. The presence of oxidizing or reducing agents would also lead to the degradation of the molecule, targeting either the purine ring or the thiocyanate moiety.

Mechanistic Studies of Molecular Interactions with Model Systems

To understand the potential interactions of this compound in a biological context, without assessing efficacy, studies with model systems such as cyclodextrins or isolated enzymes in vitro are valuable.

Cyclodextrins are toroidal oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with guest molecules of appropriate size and polarity. instras.com The purine moiety of this compound is likely to be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. Such complexation can alter the chemical reactivity and stability of the guest molecule. For instance, the inclusion complex of 6-(dimethylamino)adenosine with β-cyclodextrin has shown a significantly higher formation constant compared to adenosine (B11128), suggesting that substituents at the 6-position can enhance interaction. instras.com Docking studies with adamantane-substituted purines have shown that the bulky substituent can fit within the binding pocket of cyclodextrins. mdpi.comnih.gov

In vitro studies with purified enzymes can reveal potential interactions. For example, purine derivatives are known to interact with a variety of enzymes involved in purine metabolism, such as kinases and phosphorylases. nih.govresearchgate.net The this compound could be investigated as a potential substrate or inhibitor for enzymes like purine nucleoside phosphorylase. Such studies would involve monitoring the enzymatic reaction in the presence of the compound and determining kinetic parameters like Km and Ki to understand the nature of the interaction.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of 7H-Purin-6-ylmethyl Thiocyanate (B1210189)

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and energetics of the molecule.

The electronic structure of 7H-purin-6-ylmethyl thiocyanate is dictated by the combination of the purine (B94841) ring system and the methylthiocyanate substituent. The purine core is a π-rich aromatic system. nih.gov Functionalization at the C6 position with a methylthiocyanate group influences the electron distribution across the molecule. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. youtube.com For this compound, the HOMO is expected to be a π-orbital primarily located on the purine ring, characteristic of purine derivatives. The LUMO is likely to be a π* anti-bonding orbital, also associated with the heterocyclic system. The thiocyanate group (-SCN), being an electron-withdrawing group, can modulate the energies of these orbitals. scribd.comquora.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide precise energies for these orbitals. A hypothetical set of calculated frontier orbital energies for this compound and related analogs is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies This interactive table provides a theoretical comparison of calculated frontier molecular orbital energies (HOMO and LUMO) and the resulting energy gap for this compound and two virtual analogs. The data is illustrative of typical values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.85 | -1.20 | 5.65 |

| 7H-purin-6-ylmethyl isothiocyanate | -6.70 | -1.35 | 5.35 |

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key degrees of rotational freedom are around the C6-CH₂ bond (dihedral angle τ₁) and the CH₂-S bond (dihedral angle τ₂).

Table 2 illustrates a simplified, hypothetical potential energy scan for the rotation around the C6-CH₂ bond, showing the relative stability of different conformers.

Table 2: Hypothetical Relative Energy for Rotation Around the C6-CH₂ Bond This interactive table presents a hypothetical set of relative energies corresponding to different dihedral angles for the rotation around the C6-CH₂ bond in this compound. This illustrates how computational methods can identify low-energy (more stable) conformations.

| Dihedral Angle (τ₁) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 5.2 | Eclipsed |

| 60° | 0.5 | Gauche |

| 120° | 4.8 | Eclipsed |

Purine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.gov The parent purine molecule primarily exists as an equilibrium between the N7H and N9H tautomers. ias.ac.inacs.org Experimental studies in the gas phase have shown that the N9H tautomer is significantly more stable than the N7H tautomer. nih.gov

While the compound is named this compound, it is crucial from a theoretical standpoint to investigate its potential equilibrium with the corresponding N9H tautomer, 9H-purin-6-ylmethyl thiocyanate. Quantum chemical calculations can predict the relative energies of these two forms in both the gas phase and in solution, providing insight into their expected population ratio. nih.govacs.org Factors such as intramolecular hydrogen bonding and solvent interactions can influence which tautomer is more stable. ias.ac.in

Table 3: Known Tautomeric Stability of Unsubstituted Purine This table presents the experimentally determined and computationally predicted relative stability of the two major tautomers of the parent purine molecule. This serves as a reference for theoretical investigations into the tautomerism of its derivatives.

| Tautomer | Relative Energy (kcal/mol) | Population Ratio (Gas Phase) | Source |

|---|---|---|---|

| N9H-Purine | 0.0 (most stable) | ~40 | nih.gov |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment, typically a box of water molecules, and calculating the forces between atoms to model their motion. nih.govnih.govbiorxiv.org

These simulations can explore the molecule's accessible conformational space, revealing its flexibility, dominant shapes in solution, and interactions with solvent molecules. researchgate.net Key findings from such simulations would include the distribution of dihedral angles, the stability of different conformers over time, and the formation of hydrogen bonds between the purine's nitrogen atoms and surrounding water.

Structure-Activity Relationship (SAR) Studies Through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its properties. nih.gov In a purely theoretical context, in silico SAR involves calculating various molecular descriptors for a series of related compounds and building a model to correlate these descriptors with a calculated property. nih.govnih.gov

For this compound, a theoretical SAR study could involve creating a virtual library of analogs by, for instance, adding different substituents to the purine ring or altering the linker. For each analog, a set of quantum chemical or molecular mechanics descriptors (e.g., molecular weight, polar surface area, dipole moment, LogP) would be calculated. researchgate.net These descriptors quantify various aspects of the molecule's size, shape, and electronic nature.

Table 4: Hypothetical Molecular Descriptors for Theoretical SAR This interactive table displays a set of calculated molecular descriptors for this compound and two hypothetical analogs. Such data forms the basis of in silico Structure-Activity Relationship (SAR) models, which correlate these structural features with specific endpoints.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 205.24 | 0.85 | 88.1 | 1 | 4 |

| 2-amino-7H-purin-6-ylmethyl thiocyanate | 220.25 | 0.50 | 114.1 | 2 | 5 |

Molecular Docking Simulations to Predict Binding Modes with Abstract Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in exploring how a molecule might interact with a biological target on a purely theoretical basis. nih.govtpcj.org

In a hypothetical study, this compound could be docked into the active site of an abstract protein target, for example, a generic ATP-binding pocket of a kinase, given the structural similarity of the purine core to adenine (B156593). harvard.eduresearchgate.net The simulation would explore various poses of the ligand within the binding site and score them based on factors like intermolecular forces, including hydrogen bonds and hydrophobic interactions. The results would provide a theoretical prediction of the molecule's binding mode and affinity (docking score).

Table 5: Hypothetical Molecular Docking Results Against an Abstract Kinase Site This interactive table presents purely theoretical docking results for this compound and its virtual analogs against an abstract protein target. The docking score represents the predicted binding affinity, while the listed interactions are key contributors to this theoretical binding.

| Compound | Docking Score (kcal/mol) | Key Theoretical Interactions |

|---|---|---|

| This compound | -7.5 | H-bond with backbone NH; π-π stacking with aromatic residue |

| 2-amino-7H-purin-6-ylmethyl thiocyanate | -8.2 | Additional H-bond from amino group to side-chain carboxylate |

Quantitative Structure–Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling represents a cornerstone of modern computational chemistry, providing a theoretical framework to predict the physicochemical properties of molecules based on their chemical structure. These models are built upon the principle that the structural features of a compound, encoded as numerical values known as molecular descriptors, have a quantifiable relationship with its physical and chemical properties. By establishing these relationships through statistical analysis of large datasets, QSPR models can forecast the properties of new or uncharacterized compounds without the need for empirical measurement.

For purine derivatives, including this compound, QSPR methodologies are instrumental in estimating a wide range of physicochemical parameters that are critical for various scientific and industrial applications. While specific, dedicated QSPR studies focusing exclusively on this compound are not prevalent in existing literature, its properties can be reliably predicted using broadly applicable and validated computational models. These predictive tools are themselves the product of extensive QSPR research and are trained on vast libraries of chemical structures.

The predictions leverage molecular descriptors derived from the compound's topology, geometry, and electronic structure. These descriptors include, but are not limited to, molecular weight, topological polar surface area (TPSA), octanol-water partition coefficient (LogP), and counts of hydrogen bond donors and acceptors.

Detailed Research Findings and Predicted Physicochemical Parameters

Computational analysis of this compound yields a detailed profile of its fundamental physicochemical properties. These predicted values, generated from established algorithms rooted in QSPR principles, provide significant insight into the compound's expected behavior in various chemical environments. The data is presented in the interactive tables below.

Predicted Physicochemical Properties

This table summarizes the key calculated physicochemical properties for this compound. These values are fundamental for understanding the molecule's general characteristics.

| Property | Value | Description |

| Molecular Formula | C7H5N5S | The elemental composition of the compound. |

| Molecular Weight | 191.21 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 91.9 Ų | The sum of surfaces of polar atoms in a molecule. |

| Rotatable Bonds | 2 | The number of bonds that allow free rotation around them. |

| Hydrogen Bond Acceptors | 5 | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |

Predicted Lipophilicity and Solubility Parameters

The following table details the predicted lipophilicity and water solubility of this compound. These parameters are crucial for predicting a compound's partitioning behavior between different phases.

| Parameter | Value | Description |

| LogP (Octanol/Water) | 0.85 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Water Solubility (LogS) | -2.10 | The logarithm of the molar solubility in water. |

| Solubility Class | Soluble | A qualitative classification based on the LogS value. |

The predicted LogP value of 0.85 suggests that this compound has a relatively balanced character between hydrophilicity and lipophilicity. The Topological Polar Surface Area (TPSA) of 91.9 Ų is a metric used to estimate transport properties. The molecule's structure includes five hydrogen bond acceptors and one hydrogen bond donor, which, along with the TPSA, influences its solubility and intermolecular interactions. The predicted water solubility (LogS) of -2.10 categorizes the compound as soluble. These computationally derived parameters provide a robust, theoretical foundation for the physicochemical profile of this compound, illustrating the practical application of QSPR principles.

Molecular Level Interactions in Experimental Systems

Investigation of 7H-Purin-6-ylmethyl Thiocyanate (B1210189) Coordination Chemistry

The coordination chemistry of purine (B94841) derivatives, including 7H-purin-6-ylmethyl thiocyanate, is a field of significant interest due to the diverse binding possibilities offered by the purine scaffold and the thiocyanate group.

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.orgwikipedia.org This leads to two possible coordination modes: isothiocyanate (M-NCS) and thiocyanate (M-SCN). wikipedia.org The preferred coordination mode is influenced by several factors, including the nature of the metal ion, steric effects, and the solvent. nih.govresearchgate.net

According to Hard and Soft Acid-Base (HSAB) theory, hard metal cations tend to form N-bonded complexes (isothiocyanates), while soft metal cations favor S-bonded complexes (thiocyanates). wikipedia.org First-row transition metals typically bind to the nitrogen atom. wikipedia.org For instance, most homoleptic complexes of NCS⁻ with first-row metals like Cr(III), Mn(II), Fe(III), and Ni(II) feature isothiocyanate ligands. wikipedia.org In contrast, heavier transition metals such as Rh(III), Ir(III), Pd(II), Pt(II), and Au(III) tend to form S-bonded thiocyanate complexes. wikipedia.org

The purine ring itself offers multiple potential coordination sites, primarily the nitrogen atoms at positions 1, 3, 7, and 9. microbenotes.com The specific nitrogen atom involved in coordination can be influenced by the presence of substituents on the purine ring. In this compound, the thiocyanate group is attached to the purine ring via a methylene (B1212753) bridge at the 6-position. This structure allows for the possibility of the purine ring acting as a separate coordinating ligand, potentially leading to the formation of polynuclear or chelated complexes.

The coordination of this compound to a metal center can therefore occur through the nitrogen or sulfur atom of the thiocyanate group, and/or through one or more of the nitrogen atoms of the purine ring. The simultaneous presence of both N- and S-coordinated thiocyanate groups within the same complex is rare but has been observed in some copper(II) complexes, where the energetically less favorable S-binding is stabilized by intermolecular interactions. researchgate.net

Table 1: Coordination Preferences of Thiocyanate with Various Metal Ions

| Metal Ion Category | Preferred Binding Atom | Coordination Mode | Example Metal Ions |

| Hard Acids | Nitrogen | Isothiocyanate (M-NCS) | Cr(III), Mn(II), Fe(III), Ni(II) |

| Soft Acids | Sulfur | Thiocyanate (M-SCN) | Rh(III), Ir(III), Pd(II), Pt(II), Au(III) |

| Borderline | Can be N or S | Both modes possible | Co(II) |

This table provides a generalized overview based on HSAB theory. Actual coordination can be influenced by other factors.

Ligand exchange dynamics in metal complexes are crucial for understanding their reactivity and potential applications in areas like catalysis and medicinal chemistry. solubilityofthings.com The rate at which ligands are substituted in a coordination complex can vary over a vast range, with half-lives ranging from milliseconds to weeks. libretexts.org Complexes are often classified as either labile (fast ligand exchange) or inert (slow ligand exchange). libretexts.orgcbpbu.ac.in

The kinetics of ligand exchange can be studied using various techniques, including spectrophotometry and mass spectrometry. nih.govinorgchemres.org For instance, the introduction of isotopically labeled ligands allows for the quantitative investigation of solution-phase equilibria and exchange kinetics. nih.gov The rate of ligand exchange is influenced by factors such as the nature of the metal ion, the electronic and steric properties of the ligands, and the solvent. solubilityofthings.com

In the context of this compound complexes, both the purine moiety and the thiocyanate group can participate in ligand exchange reactions. The lability of the thiocyanate ligand will depend on its coordination mode (N- vs. S-bound) and the nature of the metal center. For example, the thermodynamically stable [Ni(CN)₄]²⁻ complex is kinetically labile, exchanging its cyanide ligands rapidly. libretexts.org Conversely, [Co(NH₃)₆]³⁺ is kinetically inert despite being thermodynamically unstable in acidic solution. libretexts.org

The kinetics of ligand substitution in copper(II) complexes with tridentate Schiff base ligands have been shown to sometimes follow a two-step process. inorgchemres.org This suggests that the exchange of a ligand like this compound in a metal complex could proceed through one or more intermediate steps.

Mechanistic Studies of Interactions with Isolated Biomolecules

The interaction of purine derivatives with biomolecules is a cornerstone of their biological activity. The unique structure of this compound, combining a purine core with a reactive thiocyanate group, suggests a variety of potential interactions with enzymes, nucleic acids, and proteins.

Purine derivatives are known to interact with a wide range of enzymes, often acting as inhibitors. nih.gov This is particularly true for enzymes involved in purine metabolism, such as those in the purine salvage pathway and xanthine (B1682287) oxidase. nih.govnih.gov

The purine salvage pathway utilizes enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) to recycle purine bases. nih.govnih.gov Given its structural similarity to natural purines like adenine (B156593) and guanine, this compound could potentially bind to the active site of these enzymes. wikipedia.org The nature of this binding could be competitive, where it competes with the natural substrate, or non-competitive, binding to an allosteric site. A study on N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives, which also contain a 7H-purine moiety, revealed inhibitory activity against protein kinases like Akt1 and Abl tyrosine kinase. nih.gov This suggests that the purine scaffold can serve as a basis for designing enzyme inhibitors.

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Inhibition of XO is a therapeutic strategy for conditions like gout. nih.gov Many natural and synthetic compounds, including flavonoids and their derivatives, have been identified as XO inhibitors. nih.govmdpi.com The purine ring of this compound could mimic the natural substrates of XO, leading to competitive inhibition. The thiocyanate group could also play a role in the binding and inhibitory activity.

Table 2: Key Enzymes in Purine Metabolism and Potential Interactions

| Enzyme | Function | Potential Interaction with this compound |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Salvages purine bases | Competitive or non-competitive inhibition |

| Xanthine Oxidase (XO) | Catalyzes oxidation of hypoxanthine and xanthine | Competitive inhibition due to structural similarity to substrates |

| Adenosine (B11128) Deaminase | Converts adenosine to inosine | Potential binding and inhibition |

| Purine Nucleoside Phosphorylase | Cleaves nucleosides to bases and ribose-1-phosphate | Potential for interaction at the active site |

Purine bases are fundamental components of nucleic acids. nih.gov Molecules containing a purine-like structure can interact with DNA and RNA in several ways, including intercalation between base pairs, groove binding, and covalent modification. Guanidinium thiocyanate is a well-known chaotropic agent used in the extraction of nucleic acids because it denatures proteins, including nucleases, that would otherwise degrade the DNA and RNA. itwreagents.comwikipedia.orgchemie-brunschwig.ch

The interaction of small molecules with protein surfaces can significantly alter protein conformation and function. Guanidinium and thiocyanate ions are known to be strong protein denaturants. nih.gov Their denaturing effect is attributed to their weak hydration, which favors their interaction with the protein surface over remaining in the bulk solvent. nih.gov

The this compound molecule combines a purine ring system, which can engage in stacking and hydrogen bonding interactions, with a thiocyanate group known for its chaotropic properties. These features suggest that the compound could interact with protein surfaces through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. Such interactions could disrupt the native conformation of a protein, leading to denaturation or altered activity. The purine moiety itself can be involved in various cellular signaling pathways by interacting with specific protein receptors. nih.gov The conformational changes induced by the binding of this compound to a protein could therefore have significant downstream effects on cellular processes.

Role in Prebiotic Chemistry Simulations and Mineral Interactions

While direct experimental data for this compound is not available, the study of its core components, purines and thiocyanates, offers valuable insights into its potential prebiotic significance.

The Significance of Purines in Prebiotic Scenarios

Purines, such as adenine and guanine, are fundamental to life as the informational components of DNA and RNA. Their abiotic synthesis under plausible prebiotic conditions has been a central theme in origin-of-life research. nih.gov Studies have demonstrated that purines can be synthesized from simple precursors like hydrogen cyanide and formamide, particularly in the presence of mineral catalysts. researchgate.net

The interaction of purines with mineral surfaces is a critical area of investigation. Minerals are believed to have played a crucial role on the early Earth by concentrating, protecting, and catalyzing the reactions of organic molecules. princeton.edu Research has shown that purines can be absorbed by various clay minerals, such as montmorillonite. cambridge.orgcambridge.org This adsorption is influenced by factors like pH and the presence of different metal cations, which can affect the stability and reactivity of the purine molecules. cambridge.orggeoscienceworld.org For instance, some studies suggest that mineral surfaces could have facilitated the formation of nucleosides, the building blocks of RNA, by promoting the attachment of ribose to purine bases. mdpi.com

The Role of Thiocyanate in Prebiotic Chemistry and Mineral Interactions

The thiocyanate ion (SCN⁻) is also considered an important molecule in prebiotic chemistry. It has been detected in simulations of prebiotic environments and is thought to have been present on the early Earth, potentially delivered by comets or synthesized in hydrothermal vents. acs.org Thiocyanate can act as a catalyst and a precursor in the formation of more complex organic molecules. nih.gov

Recent studies have focused on the interaction of thiocyanate with various minerals that were likely abundant on the prebiotic Earth. Research has demonstrated the adsorption of thiocyanate onto iron-rich minerals like ferrihydrite and magnetite, as well as olivine (B12688019) minerals such as forsterite. nih.govmdpi.comnih.gov These interactions are significant because they suggest a mechanism by which thiocyanate could have been concentrated from dilute aqueous solutions in the primitive oceans, making it more available for prebiotic synthetic reactions. nih.gov

The adsorption behavior of thiocyanate is dependent on environmental conditions, including the pH and the ionic composition of the surrounding water. nih.govnih.gov For example, the presence of certain ions in simulated prebiotic seawater can influence the formation of different iron oxide minerals in the presence of thiocyanate, highlighting the complex interplay between dissolved species and mineral surfaces. acs.orgmdpi.com The interaction between thiocyanate and the mineral surface can occur through different mechanisms, including the formation of outer-sphere and inner-sphere complexes, which has implications for the subsequent reactivity of the adsorbed thiocyanate. nih.govnih.gov

Given the established roles of both purines and thiocyanates in prebiotic chemistry and their interactions with minerals, it is plausible that a compound like this compound could have participated in similar processes. The purine moiety would provide a potential link to the formation of nucleic acids, while the thiocyanate group could have been involved in catalytic or synthetic pathways. However, without direct experimental evidence, the specific contributions of this compound remain a matter of scientific conjecture. Future research focusing on this and similar sulfur-containing purine derivatives is needed to elucidate their potential roles in the origin of life.

Advanced Spectroscopic and Analytical Characterization

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for determining the precise arrangement of atoms within the 7H-purin-6-ylmethyl thiocyanate (B1210189) molecule.

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 7H-purin-6-ylmethyl thiocyanate, both ¹H and ¹³C NMR would provide definitive evidence for its covalent structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The purine (B94841) ring protons, typically found in the aromatic region (δ 7-9 ppm), would appear as singlets. Specifically, the C2-H and C8-H protons of the purine core would be readily identifiable. chemicalbook.com A key signal would be the singlet corresponding to the methylene (B1212753) (-CH₂-) protons, which links the purine ring to the thiocyanate group. This signal's chemical shift would be influenced by the adjacent purine ring and the electronegative thiocyanate group. Additionally, a broad signal corresponding to the N7-H proton of the purine tautomer would be present, which could be confirmed by D₂O exchange. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The spectrum would show signals for the five carbons of the purine ring, the methylene carbon, and the distinct carbon of the thiocyanate (-SCN) group. The chemical shift of the thiocyanate carbon is particularly diagnostic, typically appearing around 110-120 ppm. The purine carbons would resonate in the aromatic region (typically δ 115-160 ppm). nih.gov

Expected ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical values for purine and thiocyanate-containing compounds. Actual experimental values may vary.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | N7-H | ~13.5 (broad) | s |

| C2-H | ~8.5 - 9.0 | s | |

| C8-H | ~8.0 - 8.5 | s | |

| -CH₂-SCN | ~4.0 - 4.5 | s | |

| ¹³C | C4 | ~155 | - |

| C2 | ~152 | - | |

| C6 | ~149 | - | |

| C8 | ~145 | - | |

| C5 | ~125 | - | |

| -SCN | ~112 | - | |

| -CH₂- | ~30 | - |

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band for the thiocyanate (C≡N) stretching vibration, typically observed in the 2140-2175 cm⁻¹ region. westmont.edutandfonline.com This band is highly characteristic and serves as a clear indicator of the thiocyanate group. Other significant absorptions would include N-H stretching vibrations for the purine ring (around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and a series of fingerprint absorptions for the purine ring C=N and C=C stretching vibrations between 1400 and 1650 cm⁻¹. nih.govacs.orgacs.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch of the thiocyanate group is also strongly Raman active, appearing in the same 2140-2175 cm⁻¹ region. ejournal.byrsc.orgacs.org The symmetric breathing modes of the purine ring, which are often weak in the IR spectrum, would likely be prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch (purine) | 3100 - 3400 | Medium | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium-Weak | Medium |

| C≡N stretch (thiocyanate) | 2140 - 2175 | Strong, Sharp | Strong |

| C=N, C=C stretches (purine ring) | 1400 - 1650 | Medium-Strong | Medium-Strong |

| C-S stretch | 600 - 800 | Weak-Medium | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the purine ring. The purine chromophore is expected to exhibit characteristic π→π* transitions. Typically, purine and its simple derivatives show two main absorption bands in the UV region. nih.gov For this compound, one would anticipate a strong absorption band around 260-270 nm, which is characteristic of the purine system. researchgate.net The specific position and intensity (molar absorptivity, ε) of the absorption maxima would be dependent on the solvent used.

Expected UV-Vis Absorption Data for this compound This table is predictive and based on typical values for 6-substituted purines. Actual experimental values may vary.

| Solvent | Expected λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol or Methanol | ~265 nm | π→π |

| ~205 nm | π→π |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS: In an electron ionization (EI) mass spectrum, this compound (C₇H₅N₅S) would be expected to show a clear molecular ion (M⁺) peak. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the thiocyanate, leading to fragments corresponding to the loss of the SCN radical. Another prominent fragmentation would be the formation of the purin-6-ylmethyl cation.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₅N₅S). This is a critical step in confirming the identity of a newly synthesized compound. The calculated exact mass for the neutral molecule is a key piece of data.

Expected Mass Spectrometry Data for this compound This table is predictive. Actual fragmentation patterns may vary based on ionization technique.

| Technique | Expected m/z Value | Assignment |

|---|

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound is publicly available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. If suitable crystals could be grown, this technique would reveal precise bond lengths, bond angles, and torsional angles. researchgate.net It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the purine N-H groups and potential N···S or C-H···N interactions, which dictate the crystal packing. Such an analysis would confirm the 7H-tautomeric form and the geometry of the thiocyanate substituent relative to the purine ring.

Hypothetical Crystallographic Data for this compound This table is hypothetical as no experimental crystal structure has been reported.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-S, C≡N, C-N (purine) |

| Key Bond Angles | C-S-C, Purine ring angles |

| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for isolating the compound and assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. nih.govmerckmillipore.comcabidigitallibrary.orgresearchgate.net The retention factor (Rf) would depend on the choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol). The spot could be visualized under UV light (at 254 nm) due to the UV-active purine ring.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantitative purity analysis. researchgate.netnih.govsigmaaldrich.com A reversed-phase C18 column would likely be effective, using a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector set to the absorption maximum of the purine chromophore (~265 nm). A single sharp peak would indicate a high degree of purity.

Expected Chromatographic Behavior for this compound This table is predictive and describes typical conditions for purine analysis.

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane or Dichloromethane / Methanol | UV light (254 nm) |

| HPLC | Reversed-Phase (C18) | Acetonitrile / Water with buffer (e.g., 0.1% TFA) | UV detector at ~265 nm |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical oxidation of similar purine derivatives, such as catechol in the presence of 6-mercaptopurine, has been studied. These studies indicate that the purine moiety can be involved in electrochemical reactions, often through Michael addition reactions with electrochemically generated species. The process for these related compounds typically follows an EC mechanism, where a primary electrochemical step (E) is followed by a chemical reaction (C).

For this compound, a cyclic voltammetry experiment would likely be designed to probe the oxidation or reduction of the purine ring, the thiocyanate group, or the molecule as a whole. The experimental setup would involve a three-electrode system: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound would be dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity.

The resulting voltammogram, a plot of current versus applied potential, would reveal key parameters about the compound's redox behavior. The peak potentials (Ep) would indicate the potentials at which oxidation or reduction occurs, providing insight into the thermodynamic ease of these processes. The peak currents (Ip) would be related to the concentration of the analyte and the diffusion coefficient, offering a basis for quantitative analysis. The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible couple would be close to 59/n mV (where n is the number of electrons transferred), providing information about the kinetics of the electron transfer.

A hypothetical data table for a cyclic voltammetry experiment on this compound is presented below to illustrate the type of data that would be collected and analyzed.

| Parameter | Hypothetical Value | Description |

| Anodic Peak Potential (Epa) | +0.85 V | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | +0.20 V | Potential at which reduction of the oxidized species occurs. |

| Peak Separation (ΔEp) | 0.65 V | Difference between Epa and Epc, indicating the reversibility of the redox process. |

| Anodic Peak Current (Ipa) | 15 µA | Current at the anodic peak, proportional to concentration. |

| Cathodic Peak Current (Ipc) | -12 µA | Current at the cathodic peak. |

This is a hypothetical representation of data.

Magnetic Susceptibility Measurements of Derived Coordination Complexes

The thiocyanate ligand (SCN⁻) is known to coordinate with metal ions in various ways, leading to the formation of coordination complexes with interesting magnetic properties. nih.gov The this compound, with its purine and thiocyanate moieties, can act as a ligand, coordinating to metal centers through the nitrogen atoms of the purine ring and/or the nitrogen or sulfur atom of the thiocyanate group.

Magnetic susceptibility measurements are crucial for determining the magnetic properties of these coordination complexes, which arise from the presence of unpaired electrons in the d-orbitals of the transition metal ions. The magnetic moment of a complex is directly related to the number of unpaired electrons and their spin and orbital angular momentum contributions.

While specific magnetic susceptibility data for coordination complexes derived from this compound are not available in the provided search results, the general principles can be outlined. The magnetic susceptibility of a sample would be measured using a magnetometer, such as a SQUID (Superconducting Quantum Interference Device) magnetometer, over a range of temperatures.

The data obtained, typically the molar magnetic susceptibility (χM) as a function of temperature (T), can be used to determine the effective magnetic moment (μeff) of the complex using the Curie or Curie-Weiss law.

A plot of 1/χM versus T can reveal the nature of the magnetic interactions between the metal centers. A straight line passing through the origin suggests paramagnetic behavior with no significant interactions. A negative intercept on the temperature axis (Weiss constant, θ) indicates antiferromagnetic coupling (a tendency for electron spins on adjacent metal ions to align antiparallel), while a positive intercept suggests ferromagnetic coupling (a tendency for parallel alignment).

A hypothetical data table illustrating the kind of results obtained from magnetic susceptibility measurements on a coordination complex of this compound is shown below.

| Complex | Metal Ion | Temperature (K) | Molar Magnetic Susceptibility (χM) (cm³/mol) | Effective Magnetic Moment (μeff) (B.M.) | Weiss Constant (θ) (K) |

| [Co(this compound)₂(NCS)₂] | Co(II) | 300 | 9.5 x 10⁻³ | 4.75 | -15 |

| Ni(this compound)₄₂ | Ni(II) | 300 | 4.0 x 10⁻³ | 3.10 | -5 |

This is a hypothetical representation of data.

Development of Robust Quantitative Analytical Protocols in Research Settings

The ability to accurately quantify a compound is essential for its study and potential application. For this compound in a research setting, robust quantitative analytical protocols would need to be developed and validated. While specific methods for this compound are not detailed in the available literature, established analytical techniques for purine derivatives and thiocyanates can be adapted.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of purine analogues. An HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., a C18 reversed-phase column), a mobile phase (a mixture of solvents like acetonitrile and water with a buffer), and a suitable detector (e.g., a UV-Vis detector set at the wavelength of maximum absorbance for the compound).

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation from potential impurities or other components in a sample matrix. The method would then be validated according to standard guidelines to ensure its accuracy, precision, linearity, and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ).

For the quantification of the thiocyanate moiety, other methods could also be employed. Spectrophotometric methods, often based on the reaction of thiocyanate with a chromogenic agent, have been developed for its determination in biological fluids. d-nb.infonih.gov Gas chromatography (GC) following a derivatization step to make the thiocyanate volatile has also been reported. rsc.org

A hypothetical summary of a validated HPLC method for the quantitative analysis of this compound is presented in the table below.

| Parameter | Optimized Condition / Value |

| Chromatographic System | |

| HPLC Instrument | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm |

| Method Validation | |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (Recovery) | 98.5 - 101.2 % |

| Precision (RSD) | < 2% |

This is a hypothetical representation of a validated analytical method.

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of aryl thiocyanates can be approached through electrophilic thiocyanation of the corresponding aromatic compounds using reagents like ammonium (B1175870) thiocyanate (B1210189). This method offers advantages such as shorter synthetic pathways, high atom economy, and the use of non-toxic by-products, aligning with the principles of green chemistry. jchemlett.com Metal-free conditions have been successfully employed for the synthesis of various aryl thiocyanates, making this a sustainable and environmentally friendly approach. jchemlett.com

Future efforts in synthesizing 7H-purin-6-ylmethyl thiocyanate should focus on optimizing these routes to achieve higher yields and regioselectivity. Key challenges will involve managing the reactivity of the purine (B94841) ring and preventing unwanted side reactions. The development of catalytic systems that can selectively activate the desired position on the purine for thiocyanation will be a critical area of research.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Reagents | Potential Advantages | Key Challenges |

| Electrophilic Thiocyanation | Ammonium Thiocyanate (NH4SCN) | Atom economy, milder conditions | Regioselectivity on the purine ring |

| Nucleophilic Substitution | Halogenated purine precursor, Thiocyanate salt | Potentially high yielding | Harsh reaction conditions may be required |

| Catalytic C-H Thiocyanation | Transition metal catalyst, Thiocyanating agent | Direct functionalization, high efficiency | Catalyst development and optimization |

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the structural, electronic, and reactive properties of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model its geometry, vibrational frequencies, and electronic transitions. Such studies can provide insights into the molecule's stability, reactivity, and potential interaction with biological targets or other chemical species.

Predictive modeling can also guide the design of new synthetic routes by evaluating reaction mechanisms and predicting the feasibility of different pathways. This computational-experimental synergy will be crucial in accelerating the discovery and development of applications for this compound.

Exploration of this compound as a Scaffold for Chemical Probes

The inherent reactivity of the thiocyanate group makes this compound an attractive scaffold for the development of chemical probes. The thiocyanate can act as a versatile handle for bioconjugation or for the attachment of reporter molecules such as fluorophores or affinity tags. The purine moiety, being a common motif in biologically active molecules, could direct the probe to specific biological targets.

Future research should focus on designing and synthesizing derivatives of this compound that can be used to study biological processes. This could involve modifying the purine ring to enhance target specificity or altering the linker between the purine and the thiocyanate to optimize its reactivity and bioavailability.

Interdisciplinary Research with Materials Science (e.g., functional materials based on thiocyanate coordination polymers)

The thiocyanate group is a well-known bridging ligand in the formation of coordination polymers. mdpi.com These materials have gained significant attention for their diverse applications in areas such as gas storage, catalysis, and sensing. mdpi.com The ability of the thiocyanate ion to coordinate with metal centers through either the sulfur or nitrogen atom (ambidentate nature) allows for the construction of a wide variety of network structures. mdpi.comalevelchemistry.co.uk

Table 2: Potential Metal Ions for Coordination Polymers with this compound

| Metal Ion | Potential Coordination Geometry | Potential Properties of the Polymer |

| Silver(I) | Linear, Trigonal, Tetrahedral | Luminescent, Antimicrobial |

| Copper(II) | Square Planar, Octahedral | Magnetic, Catalytic |

| Zinc(II) | Tetrahedral, Octahedral | Luminescent, Catalytic |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetic, Colorimetric |

| Platinum(II) | Square Planar | Catalytic, Anticancer |

Methodological Innovations in Characterization and Mechanistic Elucidation

A thorough understanding of the properties and reactivity of this compound requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential for structural confirmation, more specialized techniques will be needed to probe its dynamic behavior and reaction mechanisms.

For instance, in-situ spectroscopic methods can be employed to monitor the progress of its reactions in real-time. nih.gov Advanced mass spectrometry techniques can be used to identify and characterize transient intermediates. nih.gov The development of specific analytical methods for the detection and quantification of this compound in complex matrices will also be crucial for its application in biological or environmental studies.

Addressing Fundamental Questions in Ambident Ligand Chemistry and Purine Reactivity

The thiocyanate group is a classic example of an ambidentate ligand, capable of binding to a metal center through either the sulfur or the nitrogen atom. alevelchemistry.co.uk The choice of coordination mode is influenced by factors such as the nature of the metal ion (hard or soft acid-base theory), steric effects, and the solvent. The purine moiety in this compound can also participate in coordination and intermolecular interactions through its various nitrogen atoms.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7H-purin-6-ylmethyl thiocyanate, and how is purity assessed?

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions, where a thiocyanate group replaces a halide or other leaving group on the purine derivative. Detailed protocols should include solvent selection (e.g., polar aprotic solvents), temperature control, and stoichiometric ratios to minimize byproducts .

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection for quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural validation. Recovery tests (spiking with known thiocyanate concentrations) ensure analytical accuracy .

Q. Which analytical techniques are optimal for detecting and quantifying this compound in biological matrices?

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex biological samples. Gas chromatography (GC) may be used but requires derivatization due to the compound’s polarity .

- Quantification : Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) minimize matrix effects. ANOVA and Student’s t-test are recommended for comparing concentrations across experimental groups .

Advanced Research Questions

Q. How should experimental designs account for temporal stability and degradation pathways of this compound?

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and oxidative conditions (e.g., H₂O₂ exposure). Monitor degradation products via LC-MS and compare kinetic data (e.g., half-life calculations) to establish stability profiles .

- Temporal Effects : Long-term studies (>6 months) should include periodic sampling to assess compound integrity. Use sealed, inert containers under controlled humidity to mitigate hydrolysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation : Cross-validate experimental conditions (e.g., cell lines, dosing intervals) and assay methodologies (e.g., enzyme inhibition vs. cellular viability assays). Meta-analyses of published datasets should address confounding variables like solvent effects (e.g., DMSO cytotoxicity) .

- Statistical Approaches : Apply multivariate analysis to isolate compound-specific effects from background noise. Transparent reporting of raw data and error margins (e.g., ±SEM) enhances reproducibility .

Q. What strategies are effective for studying the compound’s interactions with nickel or other metal ions in catalytic systems?

- Coordination Chemistry : Use X-ray crystallography or electron paramagnetic resonance (EPR) spectroscopy to characterize metal-thiocyanate complexes. Thermodynamic stability constants (log K) should be calculated via titration experiments .

- Catalytic Activity : Evaluate redox behavior using cyclic voltammetry. Compare kinetic parameters (e.g., turnover frequency) under varying metal ion concentrations to identify optimal catalytic conditions .

Methodological Notes

- Data Presentation : Tabulate results (e.g., degradation rates, IC₅₀ values) with clear headings and units. Use supplementary materials for large datasets .

- Reproducibility : Document equipment specifications (e.g., HPLC column type) and lot numbers for critical reagents. Share protocols via open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.